5-Butyl-3-(m-chlorophenyl)rhodanine
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Overview
Description
5-Butyl-3-(m-chlorophenyl)rhodanine: is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities, including antimicrobial, antiviral, antitubercular, anti-inflammatory, antidiabetic, and antitumor properties . The compound’s structure consists of a rhodanine core with a butyl group at the 5-position and a meta-chlorophenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-(m-chlorophenyl)rhodanine typically involves a Knoevenagel condensation reaction. This reaction is carried out between rhodanine and an appropriate aldehyde under basic conditions. For instance, the reaction between rhodanine and m-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-3-(m-chlorophenyl)rhodanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted rhodanine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Butyl-3-(m-chlorophenyl)rhodanine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives with potential biological activities .
Biology: The compound has shown promise in biological studies due to its antimicrobial and antiviral properties. It can inhibit the growth of certain bacteria and viruses, making it a candidate for further research in infectious diseases .
Medicine: In medicinal chemistry, this compound derivatives have been explored for their antitumor activities. These compounds can selectively target cancer cells, offering potential for the development of new anticancer drugs .
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes. It can be used as a precursor for the synthesis of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-Butyl-3-(m-chlorophenyl)rhodanine involves its interaction with various molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism.
Pathways: By inhibiting key enzymes, the compound can disrupt metabolic pathways essential for cell survival.
Comparison with Similar Compounds
Rhodanine: The parent compound with a similar core structure.
Epalrestat: A rhodanine derivative used as an aldose reductase inhibitor for diabetic complications.
Thiazolidinones: Compounds with a similar thiazolidine ring structure but different substituents.
Uniqueness: 5-Butyl-3-(m-chlorophenyl)rhodanine stands out due to its specific substituents, which confer unique biological activities. The butyl and m-chlorophenyl groups enhance its antimicrobial and antitumor properties compared to other rhodanine derivatives .
Properties
CAS No. |
23522-54-5 |
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Molecular Formula |
C13H14ClNOS2 |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
5-butyl-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H14ClNOS2/c1-2-3-7-11-12(16)15(13(17)18-11)10-6-4-5-9(14)8-10/h4-6,8,11H,2-3,7H2,1H3 |
InChI Key |
PKXDPJSQVRUEIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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